N-[(4-chlorophenyl)methyl]pyridin-4-amine
Description
N-[(4-Chlorophenyl)methyl]pyridin-4-amine (CAS: Unspecified in evidence) is a pyridine derivative featuring a 4-chlorobenzyl group attached to the nitrogen atom at the 4-position of the pyridine ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIALJOTZJYQLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927278 | |
| Record name | N-[(4-Chlorophenyl)methyl]pyridin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-80-3 | |
| Record name | N-[(4-Chlorophenyl)methyl]-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13159-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((4-Chlorophenyl)methyl)pyridin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4-Chlorophenyl)methyl]pyridin-4(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-chlorophenyl)methyl]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]pyridin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions. For example:
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Hydroxylation : In aqueous alkaline media at elevated temperatures (80–100°C), the chlorine can be replaced by hydroxyl groups, forming N-[(4-hydroxyphenyl)methyl]pyridin-4-amine. This reaction proceeds via a Meisenheimer complex intermediate .
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Amination : Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF) yields substituted benzylamine derivatives .
Key reaction conditions :
| Substitution Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydroxylation | NaOH (2M) | H2O/EtOH | 80°C | 62–68 |
| Amination | Piperidine | DMF | 120°C | 55 |
Condensation Reactions
The primary amine group participates in Schiff base formation:
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Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines. For example, condensation with 4-nitrobenzaldehyde produces N-[(4-chlorophenyl)methyl]-N-(4-nitrobenzylidene)pyridin-4-amine .
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Ketone Reactions : With cyclic ketones (e.g., cyclohexanone), it forms enamine derivatives, though yields are lower (~40%) due to steric hindrance.
Coordination Chemistry
The pyridine nitrogen and amine group enable metal complexation:
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Cu(II) Complexes : Forms octahedral complexes with Cu(NO3)2 in methanol, showing a binding stoichiometry of 1:2 (metal:ligand). These complexes exhibit enhanced catalytic activity in oxidation reactions .
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Pd(II) Coordination : Acts as a bidentate ligand in palladium-catalyzed cross-coupling reactions, facilitating Suzuki-Miyaura couplings with aryl halides .
Hydrogen Bonding Interactions
The amine group engages in intermolecular hydrogen bonding, influencing crystallization behavior:
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Dimer Formation : X-ray crystallography reveals N–H···N hydrogen bonds between adjacent molecules, creating a ladder-like supramolecular architecture .
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Solvent Effects : In protic solvents (e.g., methanol), the compound forms hydrogen-bonded networks that stabilize polymorphic forms .
Comparative Reactivity with Structural Analogs
The 4-chlorobenzyl group distinctively modulates reactivity compared to similar compounds:
| Compound | Reaction with Benzaldehyde | Yield (%) | Key Difference |
|---|---|---|---|
| This compound | Imine formation | 78 | Electron-withdrawing Cl enhances electrophilicity |
| N-[(4-methylphenyl)methyl]pyridin-4-amine | Imine formation | 65 | Electron-donating CH3 reduces reactivity |
| N-(phenylmethyl)pyridin-4-amine | Imine formation | 70 | Baseline reactivity without substituents |
Oxidation and Reduction
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Oxidation : Treatment with H2O2 in acetic acid oxidizes the amine to a nitro group, yielding N-[(4-chlorophenyl)methyl]pyridin-4-nitroamine (45% yield) .
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyridine ring to piperidine, forming N-[(4-chlorophenyl)methyl]piperidin-4-amine .
Photochemical Reactions
Under UV light (λ = 254 nm):
Scientific Research Applications
Biological Applications
1. Antihistaminic Activity:
N-[(4-chlorophenyl)methyl]pyridin-4-amine serves as a precursor in the synthesis of antihistamines, such as bepotastine. Bepotastine is recognized for its effectiveness in treating allergic conditions due to its ability to block H1 receptors. The compound's structural features facilitate interactions with these receptors, making it a valuable candidate in allergy medication development .
2. Anticancer Research:
Recent studies have explored the compound's potential as a histone deacetylase inhibitor (HDACI). Modifications of related compounds have demonstrated significant antiproliferative activity against cancer cell lines, such as HeLa cells. For instance, derivatives of this compound have shown IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
3. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study 1: Synthesis and Characterization
A study reported the synthesis of N-(2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide, showcasing the versatility of this compound in complex organic synthesis. This compound exhibited improved pharmacokinetic properties while maintaining antileishmanial activity .
Case Study 2: HDAC Inhibition
In another investigation, a series of compounds derived from this compound were synthesized and tested for HDAC inhibition. The results indicated that certain modifications enhanced their potency against cancer cell lines, highlighting the compound's potential in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The compound’s pyridine core differentiates it from related molecules with pyrimidine, thienopyridine, or triazole backbones. Key analogs include:
Key Observations :
- Pyridine vs.
- Thienopyridine Systems: The thienopyridine core in introduces sulfur, enhancing π-conjugation and enabling unique hydrogen-bonding motifs (e.g., helical chain formation in crystals) .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, S-methyl) increase electrophilicity, while bulky groups (e.g., benzyl) influence steric interactions in protein binding pockets .
Physicochemical and Spectroscopic Properties
- Hydrogen Bonding: N-[(4-Chlorophenyl)methyl]pyridin-4-amine’s benzyl group may limit hydrogen bonding compared to compounds like N-(4-Chlorophenyl)-4-methylpyridin-2-amine, which forms N–H⋯N dimers . Thienopyridine derivatives () exhibit intramolecular N–H⋯N bonds, stabilizing planar conformations .
- Planarity and Dihedral Angles :
Biological Activity
N-[(4-chlorophenyl)methyl]pyridin-4-amine is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a 4-chlorobenzyl moiety. Its molecular formula is and it has garnered attention for its structural properties that may influence biological interactions, particularly in the context of cancer therapy and antimicrobial applications .
The compound has been identified as a potential protein kinase inhibitor , which plays a crucial role in various cell signaling pathways. This inhibition can affect processes such as cell proliferation and survival, making it a candidate for cancer treatment. Specifically, it has been linked to the modulation of pathways involving:
- VEGF signaling : It may act on vascular endothelial growth factor receptors (VEGFR), which are critical in angiogenesis and tumor growth.
- MAPK signaling : The compound could mediate activation of MAPK pathways, influencing cellular responses to growth factors and stress signals .
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties through several mechanisms:
- Inhibition of Protein Kinases : Preliminary studies suggest that it can inhibit specific protein kinases involved in cancer cell signaling, potentially leading to reduced tumor growth.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells, enhancing its therapeutic efficacy against tumors .
Antimicrobial Effects
The structural similarity of this compound to known antimicrobial agents suggests potential activity against various pathogens. In vitro studies have shown promise in inhibiting bacterial growth, although specific mechanisms remain to be fully elucidated .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound effectively inhibited the proliferation of cancer cell lines, with IC50 values indicating significant potency compared to control drugs.
- Mechanistic Insights : Research involving molecular docking simulations indicated strong binding affinities to target proteins associated with cancer pathways, supporting its role as a potential therapeutic agent .
Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
